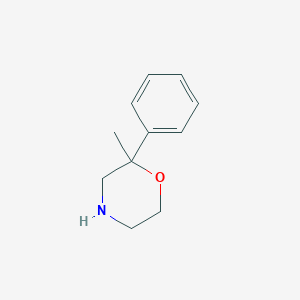

2-Methyl-2-phenylmorpholine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-2-phenylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-11(9-12-7-8-13-11)10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCMLYFQBONKWAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCO1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388922 | |

| Record name | 2-methyl-2-phenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109461-41-8 | |

| Record name | 2-methyl-2-phenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-phenylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Characterization and Stereochemical Elucidation

Spectroscopic Analysis for Structural Confirmation

Spectroscopic analysis provides irrefutable evidence for the structural architecture of 2-Methyl-2-phenylmorpholine. By probing the interactions of the molecule with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy reveal detailed information about the molecule's carbon-hydrogen framework, functional groups, and three-dimensional arrangement.

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information on the chemical environment, connectivity, and spatial relationships of atoms within the this compound molecule.

¹H NMR spectroscopy provides information on the distinct chemical environments of hydrogen atoms (protons) in the molecule. For this compound, the spectrum is expected to show characteristic signals for the phenyl, morpholine (B109124), and methyl protons. The phenyl protons typically appear as a multiplet in the aromatic region (δ 7.2–7.5 ppm). The four methylene (B1212753) protons of the morpholine ring are diastereotopic and would be expected to show complex multiplets in the aliphatic region. The protons on the carbon adjacent to the oxygen (C6) would resonate further downfield than those adjacent to the nitrogen (C5). The N-H proton signal is typically a broad singlet, and its chemical shift can vary depending on solvent and concentration. The methyl group protons at the C2 position, being attached to a quaternary carbon, would appear as a distinct singlet.

Table 1: Expected ¹H NMR Chemical Shifts for this compound Data is predicted based on analysis of structurally related phenylmorpholine analogs.

| Proton Environment | Expected Chemical Shift (δ ppm) | Expected Multiplicity |

| Phenyl Protons | 7.2 - 7.5 | Multiplet (m) |

| O-CH₂- (C6 Protons) | ~3.8 - 4.1 | Multiplet (m) |

| N-CH₂- (C5 Protons) | ~2.8 - 3.1 | Multiplet (m) |

| N-H | Variable (Broad) | Singlet (s) |

| C-CH₃ (C2-Methyl) | ~1.5 | Singlet (s) |

¹³C NMR spectroscopy maps the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum would show signals for the six carbons of the phenyl ring, with the ipso-carbon (attached to the morpholine ring) appearing at a distinct shift. The four carbons of the morpholine ring and the single methyl carbon would also be clearly resolved. The C2 carbon, being a quaternary carbon substituted with both a phenyl group and a methyl group, would have a characteristic chemical shift. Analysis of related isomers, such as 3-methyl-2-phenylmorpholine, helps in assigning these signals. ljmu.ac.ukcdnsciencepub.com

Table 2: Expected ¹³C NMR Chemical Shifts for this compound Data is predicted based on analysis of structurally related phenylmorpholine analogs. ljmu.ac.ukcdnsciencepub.com

| Carbon Environment | Expected Chemical Shift (δ ppm) |

| Phenyl C (ipso) | ~140 - 145 |

| Phenyl C (ortho, meta, para) | ~125 - 129 |

| C2 (Quaternary) | ~75 - 85 |

| C3 | ~55 - 60 |

| C5 | ~45 - 50 |

| C6 | ~65 - 70 |

| C-C H₃ (C2-Methyl) | ~20 - 25 |

Deuterium (B1214612) (²H) NMR spectroscopy, while less common than ¹H NMR due to the low natural abundance of deuterium (0.016%), is a specialized technique used for mechanistic and stereochemical studies. wikipedia.org Samples must typically be isotopically enriched. In the context of morpholine derivatives, ²H NMR has been instrumental in elucidating reaction mechanisms, particularly the stereochemical course of quaternization at the nitrogen atom. cdnsciencepub.com By using a deuterated alkylating agent (e.g., deuteromethyl iodide), researchers can track the addition of the labeled group. The resulting ²H NMR spectrum, often in conjunction with ¹³C NMR, can unambiguously determine whether the alkylation occurred from the axial or equatorial face of the morpholine ring, providing crucial insights into the transition state geometry and steric influences on reactivity. cdnsciencepub.com This technique is invaluable for studying the reactivity and stereoselectivity of compounds like this compound.

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between nuclei. e-bookshelf.de

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling networks. It would be used to trace the connectivity of protons within the morpholine ring, confirming the -CH₂-CH₂- sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It provides an unambiguous assignment of the ¹H and ¹³C signals for each C-H bond in the molecule. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is crucial for determining the stereochemistry and preferred conformation of the molecule, for instance, by showing the spatial proximity of the phenyl group to specific protons on the morpholine ring.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. For instance, the presence of a secondary amine is indicated by an N-H stretching vibration. The C-O-C ether linkage within the morpholine ring gives rise to a strong C-O stretching band. Aromatic and aliphatic C-H stretches are also readily identifiable. Subtle differences in the fingerprint region (below 1500 cm⁻¹) can often be used to distinguish between different stereoisomers, as has been demonstrated for cis and trans isomers of related compounds like 3-methyl-2-phenylmorpholine. mdma.chacs.org

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Secondary Amine | 3300 - 3500 (weak-medium) |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Morpholine Ring, Methyl | 2850 - 3000 |

| C=C Stretch (Aromatic) | Phenyl Ring | ~1600, ~1450 |

| C-O-C Stretch | Ether | 1070 - 1150 (strong) |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 |

Deuterium Nuclear Magnetic Resonance (²H NMR) for Mechanistic Studies

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C11H15NO), the monoisotopic mass is 177.11537 Da. uni.lu

Under electron ionization (EI), the molecule undergoes fragmentation, producing a unique mass spectrum that serves as a molecular fingerprint. The molecular ion peak (M+) is expected at an m/z (mass-to-charge ratio) of 177. The fragmentation pattern provides valuable clues about the compound's structure. Common fragmentation pathways for morpholine derivatives often involve cleavage of the morpholine ring and loss of small neutral molecules.

Key predicted fragments for this compound include:

[M+H]+: 178.12265 m/z uni.lu

[M+Na]+: 200.10459 m/z uni.lu

[M-H]-: 176.10809 m/z uni.lu

The fragmentation of a related compound, phenmetrazine (3-methyl-2-phenylmorpholine), shows characteristic ions that can be compared to those of this compound to identify common structural motifs. swgdrug.orgnih.gov

Table 1: Predicted MS Adducts for this compound uni.lu

| Adduct | m/z |

| [M+H]+ | 178.12265 |

| [M+Na]+ | 200.10459 |

| [M-H]- | 176.10809 |

| [M+NH4]+ | 195.14919 |

| [M+K]+ | 216.07853 |

| [M+H-H2O]+ | 160.11263 |

| [M+HCOO]- | 222.11357 |

| [M+CH3COO]- | 236.12922 |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for separating this compound from impurities and for resolving its enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a standard method for assessing the purity and confirming the identity of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column (e.g., HP-5MS). swgdrug.org The separated components then enter the mass spectrometer, where they are ionized and fragmented, generating a mass spectrum for each component. The retention time from the GC and the mass spectrum from the MS together provide high confidence in the identification of the compound. For related compounds like phenmetrazine, GC-MS is a routine analytical procedure. nih.govcaymanchem.com

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule and for elucidating its three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of atoms, including the absolute stereochemistry at the chiral center. While a specific crystal structure for this compound is not found in the searched results, this technique has been applied to its isomers and derivatives, such as 3-fluorophenmetrazine (B1651833), to unambiguously establish their structures. ljmu.ac.uk

Optical Rotation Measurements for Chiral Purity Assessment

Optical rotation is a physical property of chiral substances that causes the plane of polarized light to rotate. The direction and magnitude of this rotation are characteristic of a specific enantiomer. An enantiomerically pure sample of (R)-2-methyl-2-phenylmorpholine will rotate plane-polarized light in one direction, while the (S)-enantiomer will rotate it in the opposite direction with the same magnitude. A racemic mixture (a 1:1 mixture of both enantiomers) will exhibit no optical rotation. Measuring the optical rotation of a sample and comparing it to the value for the pure enantiomer allows for the determination of its enantiomeric excess (ee), a measure of chiral purity.

Comparative Analytical Methodologies for Isomer Differentiation

The analytical differentiation of this compound from its structural isomers, such as phenmetrazine (3-methyl-2-phenylmorpholine), is crucial. nih.gov While they share the same molecular weight (177.24 g/mol ), their different structural arrangements lead to distinct analytical profiles. swgdrug.orgnih.gov

Mass Spectrometry: Although the molecular ion peak will be the same, the fragmentation patterns in MS can differ due to the different positions of the methyl group, leading to variations in the relative abundances of fragment ions.

Chromatography: Techniques like GC and HPLC can separate these isomers based on differences in their physical properties, resulting in different retention times.

Spectroscopy (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for isomer differentiation. The chemical shifts and coupling patterns of the protons and carbons in the molecule are highly sensitive to their local electronic environment, which is unique for each isomer. For example, the signals for the methyl group and the protons on the morpholine ring will be distinct for this compound compared to 3-methyl-2-phenylmorpholine. acs.org

Conformational Analysis and Its Stereochemical Implications

Inherent Conformational Preferences of the Morpholine (B109124) Ring System

The morpholine ring, a six-membered heterocycle containing both an oxygen and a nitrogen atom, serves as the structural foundation of 2-Methyl-2-phenylmorpholine. Its conformational behavior is analogous to that of cyclohexane, with a strong preference for non-planar arrangements that minimize steric and torsional strain.

Chair and Skew-Boat Conformational Equilibria

Like cyclohexane, the morpholine ring can theoretically exist in several conformations, most notably the chair and boat forms. The chair conformation is overwhelmingly the most stable and predominant form for the morpholine ring. researchgate.netljmu.ac.ukbohrium.com This preference is attributed to the staggered arrangement of all substituents on adjacent ring atoms, which minimizes torsional strain, and the avoidance of unfavorable flagpole interactions present in the boat conformation. acs.org

The boat conformation itself is not a stable energy minimum but rather a transition state. cdnsciencepub.com It can twist into a more stable, lower-energy form known as the skew-boat (or twist-boat) conformation. acs.org Even so, the skew-boat conformer of morpholine is considerably higher in energy than the chair form. researchgate.net Theoretical calculations have shown that the chair conformers of morpholine are significantly more stable than the skew-boat conformer, with a stabilization energy of about 25.06 kJ mol⁻¹. cdnsciencepub.com This large energy difference means that at room temperature, the equilibrium lies heavily in favor of the chair conformation.

Energetic Landscape of this compound Conformers

Computational studies on related molecules, such as 3-methyl-2-phenylmorpholine, have been performed using methods like Density Functional Theory (DFT) to determine the most stable conformations. bohrium.comvulcanchem.com For this compound, the two primary chair conformations would be one with the phenyl group in an axial position and the methyl group equatorial, and the other with the phenyl group equatorial and the methyl group axial. The relative stability of these conformers is dictated by the steric and electronic effects of these substituents, as discussed in the following section. The energy barrier for the interconversion between these chair forms (ring inversion) would proceed through higher-energy twist-boat intermediates.

Influence of Substituents on Ring Conformation and Flexibility

The presence of the methyl and phenyl groups at the same carbon atom (C2) significantly influences the conformational equilibrium and the flexibility of the morpholine ring in this compound.

Steric Effects of Methyl and Phenyl Groups

The positioning of substituents on the morpholine ring is a critical determinant of conformational preference. Generally, bulky substituents favor an equatorial position to minimize steric hindrance with axial hydrogens on the same side of the ring (1,3-diaxial interactions).

In this compound, both a methyl and a phenyl group are attached to C2. The phenyl group is sterically more demanding than the methyl group. Consequently, the conformer that places the larger phenyl group in the more spacious equatorial position would be expected to be more stable. However, the geminal substitution at C2 means that one group must be axial if the other is equatorial. This leads to a conformational equilibrium between two chair forms.

Intramolecular Interactions and Hydrogen Bonding Contributions

Beyond simple steric bulk, intramolecular interactions can play a subtle but important role in stabilizing certain conformations. In this compound, the presence of the N-H group allows for the possibility of intramolecular hydrogen bonding. A hydrogen bond could potentially form between the axial N-H proton and the π-electron cloud of the phenyl ring, which could stabilize a conformation where the phenyl group is oriented appropriately.

Furthermore, non-bonded interactions between the phenyl group and other parts of the morpholine ring can influence stability. For example, in cis-3-methyl-2-phenylmorpholine, a destabilizing non-bonded interaction between the phenyl and methyl groups has been noted. cdnsciencepub.comorganicchemistrydata.org In this compound, the orientation of the phenyl ring relative to the morpholine ring will be influenced by a combination of steric repulsion and potential weak attractive forces. Computational methods like Natural Bond Orbital (NBO) analysis can be used to investigate such weak intramolecular interactions and charge delocalization within the molecule. vulcanchem.com

Experimental Techniques for Conformational Elucidation

A variety of spectroscopic and analytical techniques are employed to determine the conformational preferences and structural details of morpholine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are powerful tools for conformational analysis in solution. nih.govmdpi.com Chemical shifts and coupling constants are sensitive to the geometric environment of the nuclei. For instance, the magnitude of vicinal coupling constants (³J) can help determine the dihedral angles between protons, which is indicative of their axial or equatorial positions. mdpi.com In ¹³C NMR, the "γ-gauche effect" can be used to identify axial substituents, as they typically cause an upfield shift (to lower ppm) for the carbon atom two bonds away due to steric compression. cdnsciencepub.com Variable temperature NMR studies can also be used to determine the energy barriers between different conformers. cdnsciencepub.com

X-Ray Crystallography : This technique provides the most definitive information about the conformation of a molecule in the solid state. ljmu.ac.ukvulcanchem.com By analyzing the diffraction pattern of a single crystal, a precise three-dimensional model of the molecule can be generated, revealing bond lengths, bond angles, and the exact conformation of the ring and its substituents. researchgate.net Studies on various substituted morpholines have consistently shown a chair conformation in their crystal structures.

Infrared (IR) and Raman Spectroscopy : Vibrational spectroscopy can distinguish between different conformers as they have unique sets of vibrational modes. bohrium.com For example, the N-H stretching frequency in the IR spectrum can sometimes differentiate between axial and equatorial N-H bonds.

The table below summarizes the key experimental techniques and the type of information they provide for the conformational analysis of molecules like this compound.

| Experimental Technique | Information Provided |

| ¹H NMR Spectroscopy | Dihedral angles from coupling constants, relative orientation of substituents. |

| ¹³C NMR Spectroscopy | Identification of axial/equatorial substituents via chemical shifts (γ-gauche effect). cdnsciencepub.com |

| X-Ray Crystallography | Precise 3D structure in the solid state, including bond lengths, angles, and conformation. ljmu.ac.ukvulcanchem.com |

| IR/Raman Spectroscopy | Information on vibrational modes that are unique to specific conformers. bohrium.com |

| Computational Methods (e.g., DFT) | Relative energies of conformers, energy barriers for interconversion, investigation of weak intramolecular interactions. bohrium.comvulcanchem.com |

Variable Temperature NMR Studies for Conformational Dynamics

Variable Temperature (VT) NMR spectroscopy is a powerful technique for investigating the dynamic conformational processes in molecules like this compound. By recording NMR spectra at different temperatures, it is possible to observe changes in the signals that correspond to the interconversion between different conformers. rsc.org

At high temperatures, if the rate of conformational interchange (e.g., ring inversion) is fast on the NMR timescale, the spectrum shows averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of this interconversion slows down. Eventually, a temperature is reached, known as the coalescence temperature, where the single averaged peak broadens significantly. rsc.org Upon further cooling, the signal decoalesces and splits into two distinct sets of signals, corresponding to the "frozen" individual conformers.

In studies of substituted morpholines, mixed solvents like deuteriochloroform and carbon disulphide are sometimes used to extend the effective low-temperature range for these experiments. cdnsciencepub.com The energy barrier (ΔG‡) for the ring inversion process can be calculated from the coalescence temperature and the frequency separation of the signals from the slow-exchange spectrum using the Eyring equation. This provides quantitative data on the conformational stability. For instance, in related morpholine derivatives, non-equivalence of hydrogen atoms at low temperatures has been ascribed to rotational constraints, with coalescence observed as the temperature is raised. rsc.org While specific VT-NMR data for this compound is not widely published, studies on analogous compounds like 2-methylmorpholine (B1581761) and 2-phenylmorpholine (B1329631) confirm the preference for chair conformations and provide a framework for understanding its dynamic behavior. cdnsciencepub.com

Coupling Constant Analysis in NMR for Dihedral Angle Estimation

The magnitude of the vicinal proton-proton coupling constant (³JHH) in an NMR spectrum is highly dependent on the dihedral angle (φ) between the coupled protons, a relationship described by the Karplus equation. jeol.comnih.gov This principle is fundamental for determining the stereochemistry and preferred conformation of cyclic molecules. libretexts.org

In a chair conformation, the dihedral angles between adjacent protons are distinct:

Axial-Axial (ax-ax): The dihedral angle is approximately 180°, resulting in a large coupling constant, typically in the range of 8-13 Hz. jeol.comoup.com

Axial-Equatorial (ax-eq): The dihedral angle is roughly 60°, leading to a small coupling constant, usually between 2-5 Hz. jeol.com

Equatorial-Equatorial (eq-eq): The dihedral angle is also around 60°, which also results in a small coupling constant, often slightly smaller than the ax-eq coupling. oup.com

By analyzing the ³JHH values from the ¹H NMR spectrum of this compound, one can deduce the orientation of the protons on the morpholine ring and, consequently, the preferred conformation and the disposition of the methyl and phenyl substituents. For example, a large coupling constant (e.g., ~9 Hz) between two vicinal protons would strongly suggest they are in a trans-diaxial arrangement, confirming a chair conformation. oup.com Conformational preferences of related compounds, such as the diastereomers of 3-methyl-2-phenylmorpholine, have been successfully deduced using this method. researchgate.net

| Proton Relationship | Approximate Dihedral Angle (φ) | Typical ³JHH Coupling Constant (Hz) |

| Axial - Axial | ~180° | 8 - 13 |

| Axial - Equatorial | ~60° | 2 - 5 |

| Equatorial - Equatorial | ~60° | 2 - 4 |

| This table presents typical values based on the Karplus relationship; actual values can vary with substitution and ring geometry. jeol.comoup.com |

Theoretical Approaches to Conformational Analysis

Computational chemistry provides powerful tools to complement experimental findings, offering insights into the geometries, relative energies, and properties of different conformers.

Molecular Mechanics (MM) for Conformational Search and Energy Minimization

Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy surface of molecules. cwu.edu It is particularly useful for performing conformational searches on flexible molecules to identify all possible low-energy structures. Force fields like MMFF94 or AMBER are sets of parameters used to calculate the energy of a conformation based on bond lengths, angles, and torsional strains. cwu.edu

For this compound, a conformational search using MM would involve systematically rotating the rotatable bonds to generate a multitude of potential structures. Each structure is then subjected to energy minimization to find its nearest local energy minimum. cwu.edu This process results in an ensemble of stable conformers, with their relative steric energies indicating their predicted populations. This approach is computationally efficient and serves as an excellent starting point for more accurate, higher-level calculations. frontiersin.org

Semi-Empirical Quantum Mechanical Calculations

Semi-empirical quantum mechanical methods, such as AM1, PM3, and GFN-xTB, are based on the Hartree-Fock formalism but incorporate approximations and parameters derived from experimental data to simplify the calculations. wikipedia.orgnih.gov These methods are much faster than ab initio calculations and are well-suited for optimizing the geometries of medium to large molecules or refining structures obtained from molecular mechanics. frontiersin.orgwikipedia.org They provide a quantum mechanical description of the electronic structure, offering better accuracy than MM for systems where electronic effects like conjugation are important. researchgate.net These methods have been successfully used to optimize the global minimum conformers of various morpholine scaffolds. frontiersin.org

Ab Initio and Density Functional Theory (DFT) Methods for Ground State Geometries

Ab initio and Density Functional Theory (DFT) methods are high-level computational techniques that provide a more rigorous and accurate description of molecular systems. DFT methods, such as the popular B3LYP functional, combined with a suitable basis set (e.g., 6-31G(d) or 6-311++G(d,p)), are widely used to calculate the optimized geometries and relative energies of ground state conformers. researchgate.netunimib.it

These methods explicitly solve the electronic structure of the molecule, providing reliable predictions of geometric parameters, vibrational frequencies, and energy differences between conformers. researchgate.net For molecules like this compound, DFT calculations can definitively establish the most stable conformer (e.g., phenyl-equatorial vs. phenyl-axial) and quantify the energy barrier to interconversion. Studies have shown that ab initio methods are often better at predicting the experimentally observed conformations compared to MM or semi-empirical approaches. researchgate.net The results from these calculations can also be used to predict NMR parameters, which can then be compared with experimental data for validation. nih.gov

| Computational Method | Primary Application in Conformational Analysis | Relative Computational Cost |

| Molecular Mechanics (MM) | Rapid conformational searching and energy minimization of many structures. | Low |

| Semi-Empirical (e.g., AM1, PM3) | Geometry optimization for larger molecules; refinement of MM structures. | Medium |

| Ab Initio / DFT (e.g., B3LYP) | Accurate calculation of ground state geometries and relative energies. | High |

Conformation-Activity Relationship (CAR) in Morpholine Scaffolds

The concept of a Conformation-Activity Relationship (CAR) is crucial in drug design, positing that the three-dimensional conformation of a molecule is a key determinant of its biological activity. acs.org For morpholine-containing compounds, the specific chair conformation and the spatial orientation (axial or equatorial) of its substituents are critical for effective interaction with biological targets like receptors or enzymes. rsc.orgacs.org

The morpholine ring acts as a rigid scaffold that presents its substituents in a well-defined three-dimensional arrangement. acs.org This spatial positioning influences molecular recognition, binding affinity, and efficacy. For instance, the activity of a drug molecule can be significantly altered by a change in the conformation of the morpholine ring, which in turn repositions the pharmacophoric groups. A substituent in an equatorial position will occupy a different region of space compared to one in an axial position, which can dramatically affect how the molecule fits into a protein's binding pocket.

Studies on various biologically active morpholine derivatives have shown that even subtle changes, like the introduction of a methyl group, can induce a specific conformational change that enhances activity. acs.org Therefore, understanding the conformational preferences of this compound through the experimental and theoretical methods described above is essential for predicting its pharmacological profile and for the rational design of new, more potent analogues. rsc.orgresearchgate.net

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a detailed description of the electronic distribution and energetic properties of a molecule, which are fundamental to its reactivity.

Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional structure and vibrational properties of molecules with high accuracy. nih.govnepjol.infonih.gov For a molecule like 3-methyl-2-phenylmorpholine, DFT calculations, often using the B3LYP functional with a basis set such as 6-31G(d), are employed to find the most stable conformation (optimized geometry). researchgate.net This process determines key structural parameters.

Following geometry optimization, vibrational frequency analysis is performed. This calculation not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also provides theoretical vibrational spectra (IR and Raman). nepjol.info These calculated frequencies can be compared with experimental data to validate the computational model. researchgate.net

Table 1: Representative Calculated Geometrical Parameters for a Phenylmorpholine Scaffold (Note: This is an illustrative table as specific experimental or calculated data for 2-Methyl-2-phenylmorpholine is not readily available. The values are typical for such structures.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N (morpholine ring) | 1.46 Å |

| Bond Length | C-O (morpholine ring) | 1.43 Å |

| Bond Length | C-C (phenyl ring) | 1.39 Å |

| Bond Angle | C-N-C (morpholine ring) | 112° |

| Bond Angle | C-O-C (morpholine ring) | 110° |

| Dihedral Angle | Phenyl ring to Morpholine (B109124) ring | 75° |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. bohrium.comdntb.gov.ua For phenylmorpholine derivatives, FMO analysis helps predict sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 2: Representative Frontier Molecular Orbital Data (Note: This is an illustrative table based on general principles for similar compounds.)

| Parameter | Energy (eV) |

| HOMO Energy | -8.5 to -9.5 |

| LUMO Energy | 0.5 to 1.5 |

| HOMO-LUMO Gap (ΔE) | 9.0 to 11.0 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. wisc.edu This delocalization, known as hyperconjugation, contributes to the stability of the molecule. The stabilization energy (E(2)) associated with these interactions can be calculated, with higher values indicating stronger interactions. researchgate.net In molecules like phenylmorpholines, NBO analysis can reveal significant intramolecular charge transfer between the phenyl ring and the morpholine moiety, which can influence their biological activity. researchgate.net

Table 3: Representative NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix (Note: This is an illustrative table of expected interactions.)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N | σ(C-C)phenyl | ~ 2-5 |

| LP(1) O | σ(C-N)morpholine | ~ 1-3 |

| π(C-C)phenyl | π*(C-C)phenyl | ~ 15-25 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule. uni-muenchen.de It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. vulcanchem.com In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For phenylmorpholine derivatives, the MEP map typically shows a negative potential around the oxygen and nitrogen atoms of the morpholine ring, indicating these are likely sites for hydrogen bonding and other electrostatic interactions with biological receptors. vulcanchem.com

The pKa value is a measure of the acidity or basicity of a compound and is crucial for understanding its behavior in a biological system, as it determines the ionization state at a given pH. Computational methods can predict pKa values by calculating the free energy change of the deprotonation reaction in a solvent. vulcanchem.com For amine-containing compounds like this compound, the basicity of the nitrogen atom is a key characteristic. The pKa of the closely related compound, phenmetrazine, has been reported to be approximately 8.22 to 8.45, indicating it is a weak base that will be significantly protonated at physiological pH. drugbank.comebi.ac.uk

Table 4: pKa Values for Phenmetrazine

| Compound | Predicted/Experimental pKa | Reference |

| Phenmetrazine | 8.22 | ebi.ac.uk |

| Phenmetrazine | 8.45 (Uncertain) | lookchem.com |

| Phenmetrazine Hydrochloride | 7.6 | nih.gov |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Docking for Ligand-Target Interactions (In Vitro Models)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. dea.govrsc.org This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions. For phenylmorpholine derivatives, which are known to interact with monoamine transporters, docking studies can elucidate the specific binding modes. researchgate.netdrugbank.com For instance, phenmetrazine is known to be an inhibitor of the sodium-dependent noradrenaline and dopamine (B1211576) transporters. drugbank.com Docking studies would typically involve placing the phenmetrazine molecule into the binding site of a crystal structure of these transporters (retrieved from the Protein Data Bank, PDB) and calculating a scoring function to estimate the binding affinity. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Table 5: Representative Molecular Docking Targets for Phenylmorpholine Derivatives

| Target Protein | PDB ID Example | Potential Interaction Type |

| Dopamine Transporter (DAT) | 4M48 | Reuptake Inhibition |

| Norepinephrine (B1679862) Transporter (NET) | 6OBR | Reuptake Inhibition |

| Serotonin (B10506) Transporter (SERT) | 5I6X | Reuptake Inhibition |

Prediction of Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the binding. For this compound, it is anticipated to bind within the central substrate-binding site (S1) of both DAT and NET, in a manner analogous to other phenylmorpholine derivatives. portlandpress.comresearchgate.net

Docking studies on related compounds, such as phenmetrazine and its fluorinated analogs, have consistently shown that these molecules occupy the S1 binding pocket. portlandpress.comresearchgate.net The binding is typically characterized by a combination of hydrophobic and polar interactions with key amino acid residues. The phenyl group of the ligand is crucial for establishing hydrophobic interactions, while the morpholine ring, with its nitrogen and oxygen atoms, can participate in hydrogen bonding and other polar contacts.

While specific binding affinity values for this compound are not published, we can infer its potential activity based on its structural features. The primary difference between this compound and its more studied isomer, phenmetrazine (3-methyl-2-phenylmorpholine), is the position of the methyl group on the morpholine ring. This seemingly minor change can significantly impact binding affinity by altering the compound's conformation and steric profile within the binding site.

A hypothetical docking of this compound into the human dopamine transporter (hDAT) would likely show the phenyl ring engaging with hydrophobic residues, while the protonated amine of the morpholine ring forms a key salt bridge with a conserved aspartate residue (Asp79 in hDAT), a critical interaction for many transporter ligands.

Table 1: Predicted Binding Interactions and Affinities for Phenylmorpholine Analogs at Monoamine Transporters

| Compound | Target | Predicted Interacting Residues (in hDAT) | Predicted Binding Affinity (kcal/mol) | Reference |

| Phenmetrazine | DAT, NET | Asp79, Phe320, Val152, Tyr156 | Not explicitly stated in searches | researchgate.net |

| Amphetamine | DAT | Asp79, Phe325, Val120 | Not explicitly stated in searches | frontiersin.orggenome.jp |

| Cocaine | DAT | Asp79, Tyr156, Phe320 | Not explicitly stated in searches | portlandpress.comfrontiersin.org |

This table is illustrative and based on findings for analogous compounds, as specific docking data for this compound is not available.

Elucidation of Molecular Interactions at the Active Site

The binding of phenylmorpholine derivatives to monoamine transporters is a complex interplay of various non-covalent interactions. For this compound, the following interactions are predicted based on studies of its analogs:

Ionic Interactions: The protonated secondary amine of the morpholine ring is expected to form a strong ionic bond with the negatively charged carboxylate group of a conserved aspartate residue (Asp79 in hDAT). frontiersin.org This interaction is a cornerstone of ligand binding in most monoamine transporters.

Hydrogen Bonding: The oxygen atom of the morpholine ring may act as a hydrogen bond acceptor, potentially interacting with residues like Tyr156 in hDAT. The NH group of the morpholine can also act as a hydrogen bond donor.

Hydrophobic Interactions: The phenyl ring is predicted to be nestled in a hydrophobic pocket formed by aromatic and aliphatic residues such as Phe320, Val152, and Tyr156 in hDAT. mdpi.com These interactions are crucial for the proper orientation and stabilization of the ligand in the binding site.

The placement of the methyl group at the 2-position in this compound, as opposed to the 3-position in phenmetrazine, could introduce steric clashes or, conversely, facilitate more favorable hydrophobic contacts, thereby modulating its binding affinity and selectivity for DAT versus NET.

Rational Design of Derivatives Based on Docking Outcomes

Molecular docking studies are not only for understanding existing compounds but also for rationally designing new ones with improved properties. By analyzing the predicted binding pose of this compound, medicinal chemists could identify opportunities for structural modifications.

For instance, if docking studies revealed an unoccupied hydrophobic pocket adjacent to the phenyl ring, derivatives with substituents at the para- or meta-positions of the phenyl ring could be designed to fill this space and potentially increase binding affinity. Similarly, if a hydrogen-bonding opportunity is not fully exploited by the morpholine ring, modifications to the morpholine scaffold could be explored.

A patent for phenylmorpholine analogs suggests that substitutions on the phenyl ring and the morpholine nitrogen are key areas for modification to alter the pharmacological profile, such as the balance of activity between dopamine, norepinephrine, and serotonin transporters. google.com

Molecular Dynamics (MD) Simulations for Conformational Sampling and Protein-Ligand Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms over time. MD simulations of amphetamine analogs at the dopamine transporter have revealed that substrate-like compounds (releasers) can induce conformational changes in the transporter, facilitating the transition from an outward-facing to an inward-facing state, which is essential for substrate transport. portlandpress.comfrontiersin.org

An MD simulation of this compound bound to DAT would be expected to show:

Conformational Flexibility: The simulation would reveal the preferred conformations of this compound within the binding site and how it adapts to the dynamic nature of the protein.

Stability of Interactions: It would allow for the assessment of the stability of the key interactions identified in docking studies over time. For example, the persistence of the salt bridge with Asp79 and the hydrophobic interactions of the phenyl ring would be monitored.

Transporter Dynamics: Crucially, MD simulations could help classify this compound as either a reuptake inhibitor (like cocaine) or a releasing agent (like amphetamine). Inhibitors tend to lock the transporter in an outward-facing conformation, while releasers promote the conformational changes necessary for transport. portlandpress.comfrontiersin.org

In Silico Prediction of Molecular Properties Influencing Biological Disposition

Table 2: Predicted Physicochemical and ADMET Properties of this compound

| Property | Predicted Value | Method/Source |

| Molecular Formula | C₁₁H₁₅NO | - |

| Molecular Weight | 177.24 g/mol | - |

| XlogP | 1.1 | PubChem uni.lu |

| Topological Polar Surface Area (TPSA) | 21.3 Ų | PubChem (from Cactvs) |

| Hydrogen Bond Donors | 1 | PubChem (from Cactvs) |

| Hydrogen Bond Acceptors | 2 | PubChem (from Cactvs) |

| Rotatable Bonds | 1 | PubChem (from Cactvs) |

| BBB Permeability | High probability | Inferred from Lipinski's rules and TPSA |

Data sourced from the PubChem entry for this compound (CID 3066036) and general predictive models. uni.lu

Blood-Brain Barrier (BBB) Permeability: The ability of a compound to cross the BBB is often estimated based on its physicochemical properties. Key factors include lipophilicity (logP), molecular weight, and polar surface area (TPSA). Generally, compounds with a molecular weight under 400-500 Da, a logP between 1 and 5, and a TPSA below 70-90 Ų are more likely to cross the BBB via passive diffusion. The predicted XlogP of 1.1 and TPSA of 21.3 Ų for this compound suggest that it has a high probability of penetrating the central nervous system. uni.lu

Lipophilicity: Lipophilicity, often expressed as the octanol-water partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The predicted XlogP of 1.1 indicates that this compound is moderately lipophilic, a property that favors oral absorption and BBB penetration. uni.lu

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can provide a more comprehensive profile. nih.govresearchgate.net These models would likely predict that this compound is well-absorbed from the gastrointestinal tract and is a substrate for cytochrome P450 enzymes, which are responsible for the metabolism of many xenobiotics.

Mechanistic and in Vitro Investigations of Biological Activity

Role of the Morpholine (B109124) Moiety as a Pharmacophore in Modulating Biological Targets

The morpholine ring is a prevalent structural motif in medicinal chemistry, valued for its favorable physicochemical properties that can enhance the pharmacokinetic profile of drug candidates. This heterocyclic scaffold, containing both an amine and an ether functional group, is not merely a passive carrier but an active participant in molecular interactions. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a donor, while the oxygen atom also serves as a hydrogen bond acceptor. These characteristics allow the morpholine moiety to form key interactions with the active sites of enzymes and receptors.

In the context of 2-Methyl-2-phenylmorpholine and related structures, the morpholine ring acts as a foundational pharmacophore. Its chair-like conformation orients the substituents in specific spatial arrangements, which is crucial for fitting into the binding pockets of biological targets. The inherent properties of the morpholine ring, therefore, are integral to the biological activities observed in this class of compounds.

Molecular Target Interactions and Modulation in In Vitro Systems

Research into morpholine-containing compounds has demonstrated their potential as enzyme inhibitors. For instance, certain derivatives have shown significant inhibitory effects against urease, an enzyme implicated in various pathological conditions. Studies on N-aryl-N'-(morpholine-4-carbonyl)thiourea derivatives have identified potent urease inhibitors, with some compounds exhibiting inhibition comparable to the standard inhibitor thiourea. The proposed mechanism involves the interaction of the morpholine core and associated functionalities with the nickel ions in the enzyme's active site.

Furthermore, the morpholine scaffold is a key component of inhibitors targeting the PI3K/mTOR signaling pathway, which is often dysregulated in cancer. While direct studies on this compound in this context are not extensively documented, the established importance of the morpholine ring in potent PI3K inhibitors highlights the potential for its derivatives. The morpholine oxygen frequently forms a critical hydrogen bond within the hinge region of the kinase domain, anchoring the inhibitor and contributing to its potency.

Derivatives of 2-phenylmorpholine (B1329631) are well-known for their interactions with monoamine transporters, which regulate the levels of neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) in the brain. These compounds can act as reuptake inhibitors and/or releasing agents at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The affinity and activity at these transporters are highly dependent on the stereochemistry and substitution patterns of the 2-phenylmorpholine core.

In the realm of cancer research, the morpholine moiety has been incorporated into molecules designed to inhibit anti-apoptotic Bcl-2 proteins. These proteins are key regulators of cell death, and their inhibition can promote apoptosis in cancer cells. While specific research on this compound as a Bcl-2 inhibitor is limited, the principles of designing such inhibitors often rely on scaffolds that can mimic the interaction of natural pro-apoptotic proteins, a role that the morpholine structure can facilitate.

The interaction of morpholine derivatives with biological macromolecules extends to DNA and serum albumins. Some morpholine-containing compounds have been shown to bind to DNA, a process that can underpin their cytotoxic effects against cancer cells. These interactions can occur through intercalation between DNA base pairs or binding within the grooves of the DNA helix.

The binding of drug candidates to serum albumins, such as bovine serum albumin (BSA), is a critical factor influencing their distribution and bioavailability. Studies on various morpholine derivatives have demonstrated their capacity to bind to BSA, typically through a combination of hydrophobic and electrostatic interactions. This binding is often spontaneous and can affect the concentration of the free, active compound available to interact with its primary biological target.

Receptor Binding and Activation Studies (e.g., Monoamine Transporters, Bcl-2 Proteins)

Structure-Activity Relationship (SAR) Studies

The biological profile of this compound analogs is exquisitely sensitive to structural modifications. Structure-activity relationship (SAR) studies have been instrumental in mapping how changes in substituent position and chemical nature affect potency and selectivity.

For analogs targeting monoamine transporters, substitutions on the phenyl ring are a key determinant of activity. For example, the introduction of electron-withdrawing or electron-donating groups at various positions on the phenyl ring can dramatically alter a compound's affinity for DAT, NET, and SERT. The stereochemistry of the morpholine ring itself is also of paramount importance. The relative orientation of substituents on the morpholine ring can lead to significant differences in pharmacological activity between isomers.

The following interactive table presents SAR data for a series of 3-phenyl-morpholine derivatives and their inhibitory potency at the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters.

| Compound | R-group | hDAT IC50 (μM) | hNET IC50 (μM) | hSERT IC50 (μM) |

| (2S,5R)-4-methyl-5-phenyl-2-(p-tolyl)morpholine | p-CH3 | 0.027 | 0.003 | 0.108 |

| (2S,5R)-2-(4-methoxyphenyl)-4-methyl-5-phenylmorpholine | p-OCH3 | 0.033 | 0.003 | 0.126 |

| (2S,5R)-2-(4-fluorophenyl)-4-methyl-5-phenylmorpholine | p-F | 0.038 | 0.005 | 0.120 |

| (2S,5R)-2-(4-chlorophenyl)-4-methyl-5-phenylmorpholine | p-Cl | 0.070 | 0.007 | 0.168 |

| (2S,5R)-2-(4-(trifluoromethyl)phenyl)-4-methyl-5-phenylmorpholine | p-CF3 | 0.312 | 0.024 | 0.436 |

This data underscores the fine-tuning of biological activity that can be achieved through subtle chemical modifications, highlighting the importance of SAR in the design of selective and potent agents based on the this compound scaffold.

Pharmacophore Modeling and Design for Enhanced Activity

Pharmacophore modeling is a powerful computational tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. arxiv.org This approach allows for the rational design of new derivatives with potentially enhanced activity. For morpholine-containing compounds, pharmacophore models often highlight the importance of features like hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings. nih.govnih.gov

In the context of designing more potent analogs, researchers utilize these models to guide the synthesis of new molecules. For instance, by understanding the key interactions of a parent compound like this compound with its biological target, modifications can be made to its structure to improve binding affinity and efficacy. nih.gov This can involve adding or modifying substituents on the phenyl ring or the morpholine nucleus to better fit the pharmacophore requirements of a target receptor or enzyme. researchgate.net The goal is to create a library of compounds that systematically explore the structure-activity relationship (SAR), ultimately leading to the identification of optimized drug candidates. researchgate.net

Cellular Mechanism of Action in In Vitro Cell Lines

The anticancer potential of morpholine derivatives has been a significant area of investigation. ontosight.ai Studies on compounds structurally related to this compound have revealed their ability to interfere with fundamental cellular processes in cancer cells, including cell cycle progression and the induction of programmed cell death (apoptosis).

Analysis of Cell Cycle Perturbations

The cell cycle is a tightly regulated process that governs cell division. A hallmark of cancer is the dysregulation of this cycle, leading to uncontrolled proliferation. therapyselect.de Several studies on morpholine derivatives have demonstrated their ability to perturb the cell cycle in various cancer cell lines. researchgate.net For example, flow cytometry analysis of cancer cells treated with certain morpholine-containing compounds has shown an arrest in specific phases of the cell cycle, such as the G2/M phase. cansa.org.zarsc.org This blockage prevents the cells from proceeding to mitosis and subsequent division, thereby inhibiting tumor growth. cansa.org.za The ability to induce cell cycle arrest is a key mechanism for many cytotoxic drugs used in cancer therapy. therapyselect.de

Induction of Apoptosis in Specific Cell Lines

Apoptosis is a natural and essential process of programmed cell death that eliminates damaged or unwanted cells. researchgate.net A crucial strategy in cancer treatment is to trigger apoptosis in malignant cells. mdpi.com Research has indicated that derivatives of 2-phenylmorpholine can induce apoptosis in various cancer cell lines. The mechanism often involves the activation of key effector proteins, such as caspases, which are central to the apoptotic cascade. mdpi.com For instance, studies on human breast cancer cells (MCF-7) have shown that related compounds can induce apoptosis at micromolar concentrations, accompanied by an increase in caspase-3 activity. The hallmarks of apoptosis, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, have been observed in cancer cells treated with these compounds. cansa.org.zaresearchgate.net

Antiproliferative Evaluation against Cancer Cell Lines

The antiproliferative activity of this compound and its analogs has been evaluated against a panel of human cancer cell lines. These in vitro assays, such as the MTT assay, measure the ability of a compound to inhibit cell growth. nih.gov Studies have demonstrated that certain morpholine derivatives exhibit significant antiproliferative effects against various cancer cell lines, including those of the breast, lung, and colon. mdpi.comnih.gov The potency of these compounds is often expressed as the IC50 value, which is the concentration required to inhibit cell growth by 50%. The data from these studies are crucial for identifying promising lead compounds for further development.

Table 1: Antiproliferative Activity of Selected Morpholine Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| (S)-2-Phenylmorpholine hydrochloride analog | Human Breast Cancer (MCF-7) | 10 | |

| Thiazolyl-N-phenylmorpholine derivative 7 | TK-10, MCF-7, UACC-62 | Not specified, but showed potent growth inhibition | scispace.com |

| 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivative 6a | HeLa, HT-29, MCF-7, HepG-2 | Potent activity | nih.gov |

| 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivative 7e | HeLa, HT-29, MCF-7, HepG-2 | Potent activity | nih.gov |

| 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivative 7g | HeLa, HT-29, MCF-7, HepG-2 | Potent activity | nih.gov |

Antimicrobial Activity Investigations (In Vitro)

In addition to their anticancer properties, morpholine derivatives have also been investigated for their potential as antimicrobial agents. researchgate.netnih.gov The emergence of antibiotic-resistant bacteria has created an urgent need for new antibacterial drugs, and morpholine-based compounds represent a promising avenue of research.

Antibacterial Efficacy Studies

In vitro studies have demonstrated that certain morpholine derivatives possess significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. nih.govtandfonline.com The efficacy of these compounds is typically determined by measuring their minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism. tandfonline.com For example, a study evaluating (S)-2-Phenylmorpholine hydrochloride reported a MIC of 32 µg/mL against Staphylococcus aureus. The proposed mechanism of action for some morpholine-based antibacterials involves interference with bacterial cell wall synthesis.

Research into novel 4-(4-morpholinophenyl)-6-aryl-2H-1,3-thiazine-2-amines has shown that substitutions on the phenyl ring can significantly influence antibacterial potency. tandfonline.com For instance, compounds with electron-donating groups like methyl or electron-withdrawing groups like chloro have demonstrated potent activity against various bacterial strains, including Pseudomonas aeruginosa, Bacillus subtilis, and Escherichia coli. tandfonline.com

Table 2: Antibacterial Activity of Selected Morpholine Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| (S)-2-Phenylmorpholine hydrochloride | Staphylococcus aureus | 32 | |

| 4-(4-morpholinophenyl)-6-aryl-2H-1,3-thiazine-2-amine (Compound 21) | Pseudomonas aeruginosa | 6.25 | tandfonline.com |

| 4-(4-morpholinophenyl)-6-aryl-2H-1,3-thiazine-2-amine (Compound 22) | Various strains | Potent activity | tandfonline.com |

| 4-(4-morpholinophenyl)-6-aryl-2H-1,3-thiazine-2-amine (Compound 23) | Bacillus subtilis | Potent activity | tandfonline.com |

Antifungal Efficacy Studies

The antifungal potential of morpholine derivatives has been a subject of scientific inquiry, with various studies exploring their efficacy against a range of fungal pathogens. While specific data on the antifungal activity of this compound is not extensively detailed in publicly available research, studies on structurally related compounds provide valuable insights into the potential antifungal properties of this chemical class.

Research into the broader family of phenylmorpholine derivatives indicates that these compounds are being investigated for their biological activities, including antimicrobial and antifungal properties. The morpholine ring is a key structural feature in several established antifungal agents, suggesting that derivatives such as this compound could serve as a scaffold for the development of new antifungal drugs.

In vitro investigations of various morpholine derivatives have demonstrated a range of antifungal activities. For instance, a study on a series of 4-(2-aminophenyl)morpholines showed activity against Candida albicans and Aspergillus niger. nih.gov This highlights the potential of the morpholine core structure in exerting antifungal effects.

While direct minimum inhibitory concentration (MIC) data for this compound is not readily found in the reviewed literature, a study on a series of 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines, which are morpholine derivatives, provides specific antifungal efficacy data. One of the compounds in this series, a methyl-substituted derivative, was tested against several fungal strains. The results of these in vitro tests offer a comparative perspective on the potential antifungal spectrum of methyl-substituted phenylmorpholine-containing structures. tandfonline.com

The study evaluated the antifungal activity of these morpholine derivatives against fungal strains such as Aspergillus flavus, Mucor, Rhizopus, and Microsporum gypseum. tandfonline.com The nature of the substituents on the phenyl ring was found to be a determinant of the extent of antifungal activity. tandfonline.com

The table below presents the Minimum Inhibitory Concentration (MIC) values for a methyl-substituted 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amine derivative (Compound 21 in the cited study), providing an illustrative example of the antifungal efficacy of a related morpholine compound. tandfonline.com

Table 1: In Vitro Antifungal Activity of a Methyl-Substituted Morpholine Derivative (Compound 21)

| Fungal Strain | MIC (µg/mL) |

| Aspergillus flavus | 25 |

| Mucor | 50 |

| Rhizopus | 12.5 |

| Microsporum gypseum | 25 |

Data sourced from a study on 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines. tandfonline.com

It is important to note that these findings are for a structurally related but distinct molecule and may not be directly extrapolated to this compound. However, this data underscores the potential for methyl-phenyl-morpholine scaffolds to exhibit significant antifungal activity. Further specific studies on this compound are required to definitively determine its antifungal efficacy and spectrum of activity.

Metabolic Transformations of 2 Methyl 2 Phenylmorpholine in Research Models Chemical/enzymatic Focus

Characterization of Chemical Metabolites and Their Structures in Experimental Studies

While specific experimental studies detailing the isolation and structural elucidation of 2-Methyl-2-phenylmorpholine metabolites are not extensively documented in publicly available literature, the likely structures can be predicted based on the established oxidative pathways for analogous compounds.

Potential Metabolites of this compound:

Hydroxylated Metabolites:

4-(2-Methylmorpholin-2-yl)phenol: Formed via aromatic hydroxylation at the para-position of the phenyl ring. This is a common metabolic pathway for compounds containing an unsubstituted phenyl group.

(2-Phenylmorpholin-2-yl)methanol: The result of aliphatic hydroxylation of the methyl group. This primary alcohol could be further oxidized to an aldehyde and then a carboxylic acid.

Lactam Metabolites:

6-Methyl-6-phenylmorpholin-3-one: This lactam would be formed by the oxidation of the carbon atom in the morpholine (B109124) ring that is alpha to the nitrogen atom. This is a known metabolic pathway for cyclic amines.

Ring-Opened Metabolites:

Based on the oxidative C-C bond cleavage seen in related morpholines, a potential metabolite could be a diformyl-like derivative, although its precise structure would depend on the exact cleavage and subsequent reactions.

The definitive characterization of these potential metabolites in experimental studies would rely on analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) for separation and identification based on mass-to-charge ratio, and Nuclear Magnetic Resonance (NMR) spectroscopy for complete structural elucidation of the isolated metabolites.

| Potential Metabolite Name | Metabolic Pathway | Structural Change |

| 4-(2-Methylmorpholin-2-yl)phenol | Aromatic Hydroxylation | Addition of -OH group to the phenyl ring |

| (2-Phenylmorpholin-2-yl)methanol | Aliphatic Hydroxylation | -CH₃ group oxidized to -CH₂OH |

| 6-Methyl-6-phenylmorpholin-3-one | Ring Oxidation (α- to Nitrogen) | Methylene (B1212753) group converted to a carbonyl group, forming a lactam |

Q & A

Q. What are the optimized synthetic routes for 2-Methyl-2-phenylmorpholine, and how can purity be ensured?

The synthesis of this compound typically involves multi-step processes, including alkylation of morpholine derivatives and subsequent functionalization. For example, alkylation with 2-phenylpropane derivatives under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensures high purity (>98%). Analytical methods like HPLC with UV detection at 254 nm are critical for verifying purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions on the morpholine and phenyl rings.

- FT-IR : For identifying functional groups (e.g., C-N stretch at ~1,100 cm⁻¹).

- Mass spectrometry (EI/ESI) : To validate molecular weight (e.g., [M+H]⁺ at m/z 192.2).

- Elemental analysis : Ensures stoichiometric consistency (e.g., C: 69.4%, H: 7.3%, N: 7.2%).

Cross-referencing data with computational predictions (e.g., DFT-calculated NMR shifts) enhances reliability .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies indicate:

| Condition | Degradation Products | Half-Life |

|---|---|---|

| 25°C, dark | None detected | >6 months |

| 40°C, 75% RH | Oxidized morpholine derivatives | ~30 days |

| Acidic (pH 3) | Ring-opened amines | <7 days |

| Store in airtight containers under inert gas (N₂/Ar) at 4°C to minimize oxidation and hydrolysis . |

Advanced Research Questions

Q. What computational methods are used to predict the reactivity of this compound in substitution reactions?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

- Electrophilic aromatic substitution (EAS) : Meta-directing effects of the morpholine ring.

- Nucleophilic attack : Activation energy for ring-opening reactions (e.g., with Grignard reagents).

- Frontier molecular orbitals (HOMO/LUMO) : Predict sites for redox activity (e.g., oxidation at the tertiary amine).

Validation with experimental kinetic data (e.g., Arrhenius plots) resolves discrepancies between predicted and observed reaction pathways .

Q. How can contradictions in spectral data for this compound derivatives be resolved?

Common contradictions (e.g., NMR splitting patterns vs. computational predictions) arise from dynamic effects like conformational flexibility. Strategies include:

- Variable-temperature NMR : To freeze rotamers and simplify spectra.

- 2D NMR (COSY, NOESY) : For assigning coupling constants and spatial proximity.

- Triplicate experiments : To rule out experimental artifacts.

Cross-validation with crystallographic data (e.g., CCDC entries) provides definitive structural confirmation .

Q. What methodologies identify impurities in this compound batches, and how are they quantified?

- LC-MS/MS : Detects trace impurities (e.g., unreacted starting materials, dimeric byproducts) at ppm levels.

- GC-FID : Quantifies volatile degradation products.

- Pharmacopeial guidelines : Follow USP/Ph. Eur. thresholds (e.g., individual impurities ≤0.1%, total ≤0.5%).

Accelerated stability testing (40°C/75% RH for 6 months) predicts impurity profiles under long-term storage .

Q. How does this compound interact with biomolecules in pharmacological studies?

The compound’s morpholine ring engages in hydrogen bonding with enzyme active sites (e.g., kinases), while the phenyl group participates in π-π stacking with aromatic residues. Key methodologies:

- Surface plasmon resonance (SPR) : Measures binding affinity (KD values).

- Molecular docking (AutoDock Vina) : Predicts binding modes and inhibitory constants (Ki).

- Enzyme inhibition assays : IC₅₀ determination using fluorogenic substrates .

Q. What role does this compound play in advanced material science applications?

Its fluorinated derivatives exhibit:

- Thermal stability : Decomposition temperatures >250°C (TGA data).

- Hydrophobicity : Contact angle measurements >100° (useful for coatings).

- Polymer compatibility : Acts as a crosslinker in epoxy resins (DSC shows Tg increases by ~20°C).

DFT studies correlate substituent effects (e.g., -CF₃ groups) with material properties .

Methodological Notes

- Data Reproducibility : Always report solvent polarity, catalyst loading, and reaction time to enable replication.

- Contradiction Mitigation : Use triplicate experiments and orthogonal analytical techniques (e.g., NMR + XRD).

- Ethical Compliance : Adhere to OECD guidelines for toxicity testing and waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.